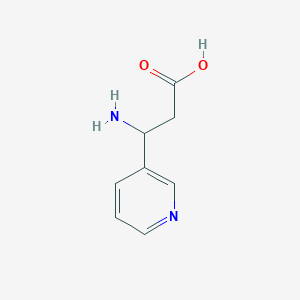
3-Amino-3-(pyridin-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-(pyridin-3-yl)propanoic acid is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Applications
Coordination Chemistry
3-Amino-3-(pyridin-3-yl)propanoic acid serves as a ligand in the formation of coordination polymers with metals such as silver, copper, and zinc. These complexes are significant in developing new materials with tailored properties for catalysis and sensor applications. The pyridine moiety enhances the compound's ability to coordinate with metal ions, leading to stable and functional materials.
Synthesis of Bioactive Compounds
In organic synthesis, this compound is utilized as a building block for various bioactive compounds. Its structure allows for the modification of biological activity through the synthesis of derivatives that may exhibit enhanced pharmacological profiles. This versatility makes it a valuable intermediate in medicinal chemistry.
Biological Applications
Enzyme Interaction Studies
Research has indicated that this compound interacts with various biological receptors and enzymes. Understanding these interactions is crucial for elucidating its pharmacodynamics and potential therapeutic effects. For instance, studies have shown that it can modulate neurotransmission pathways, suggesting its role in neuropharmacology .
Therapeutic Potential
The compound is being investigated for its therapeutic applications, particularly in neuroprotection and as a potential treatment for neurological disorders. Its ability to influence neurotransmitter systems positions it as a candidate for drug development aimed at conditions such as Alzheimer's disease and other neurodegenerative disorders .
Neuroprotective Effects
A notable study explored the neuroprotective effects of this compound in a model of neuronal injury. The results indicated that the compound could reduce oxidative stress and apoptosis in neuronal cells, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
Coordination Polymer Development
In another research effort, scientists synthesized a series of coordination polymers using this compound as a ligand. These polymers exhibited unique electronic properties that could be harnessed for applications in sensors and catalysis, demonstrating the compound's versatility beyond traditional pharmaceutical uses .
Summary Table of Applications
| Field | Application | Significance |
|---|---|---|
| Chemistry | Ligand in coordination polymers | Development of new materials for catalysis and sensors |
| Organic Synthesis | Building block for bioactive compounds | Enables synthesis of derivatives with enhanced pharmacological profiles |
| Biology | Interaction with enzymes and receptors | Crucial for understanding pharmacodynamics and therapeutic potential |
| Medicine | Neuroprotective agent | Potential treatment for neurodegenerative disorders |
特性
IUPAC Name |
3-amino-3-pyridin-3-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7(4-8(11)12)6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTCEJINJFHMLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50977819 |
Source


|
| Record name | 3-Amino-3-(pyridin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50977819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62247-21-6 |
Source


|
| Record name | 3-Amino-3-(pyridin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50977819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-3-(pyridin-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














